molecular formula C22H17N3O6 B11655305 2-({3-[(2-Methylphenyl)carbamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid

2-({3-[(2-Methylphenyl)carbamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid

Cat. No.: B11655305
M. Wt: 419.4 g/mol
InChI Key: NBCOIDSMZZEOPW-UHFFFAOYSA-N
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Description

2-({3-[(2-Methylphenyl)carbamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid is an organic compound with a complex structure that includes a nitrobenzoic acid core substituted with carbamoyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2-Methylphenyl)carbamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the nitrobenzoic acid core, followed by the introduction of the carbamoyl and methylphenyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(2-Methylphenyl)carbamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The carbamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the carbamoyl moieties.

Scientific Research Applications

2-({3-[(2-Methylphenyl)carbamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({3-[(2-Methylphenyl)carbamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-({3-[(2-Methylphenyl)carbamoyl]phenyl}carbamoyl)benzoic acid
  • 2-({3-[(2-Methylphenyl)carbamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid

Uniqueness

2-({3-[(2-Methylphenyl)carbamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C22H17N3O6

Molecular Weight

419.4 g/mol

IUPAC Name

2-[[3-[(2-methylphenyl)carbamoyl]phenyl]carbamoyl]-5-nitrobenzoic acid

InChI

InChI=1S/C22H17N3O6/c1-13-5-2-3-8-19(13)24-20(26)14-6-4-7-15(11-14)23-21(27)17-10-9-16(25(30)31)12-18(17)22(28)29/h2-12H,1H3,(H,23,27)(H,24,26)(H,28,29)

InChI Key

NBCOIDSMZZEOPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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